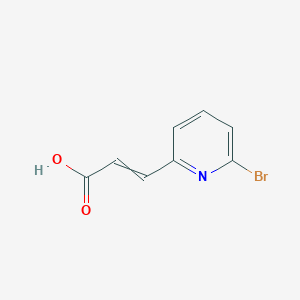
3-(6-Bromo-pyridin-2-yl)-acrylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Bromopyridin-2-yl)acrylic acid is an organic compound belonging to the class of substituted acrylic acids. It features a pyridine ring with a bromine atom at the 6th position and an acrylic acid group at the 2nd position. The “E” designation indicates the trans configuration around the double bond within the acrylic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-2-yl)acrylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation due to its mild and functional group tolerant reaction conditions . The process involves the use of boron reagents, such as bis(pinacolato)diboron, and palladium catalysts under specific conditions .
Industrial Production Methods
Industrial production methods for 3-(6-Bromopyridin-2-yl)acrylic acid are not extensively documented. the general approach involves large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity .
化学反应分析
Types of Reactions
3-(6-Bromopyridin-2-yl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
3-(6-Bromopyridin-2-yl)acrylic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-(6-Bromopyridin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-(6-Bromopyridin-3-yl)acrylic acid: Similar structure but with the bromine atom at the 3rd position.
3-(5-Bromopyridin-2-yl)acrylic acid: Bromine atom at the 5th position instead of the 6th
Uniqueness
3-(6-Bromopyridin-2-yl)acrylic acid is unique due to its specific substitution pattern, which influences its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable for specific synthetic and research applications .
属性
分子式 |
C8H6BrNO2 |
|---|---|
分子量 |
228.04 g/mol |
IUPAC 名称 |
3-(6-bromopyridin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6BrNO2/c9-7-3-1-2-6(10-7)4-5-8(11)12/h1-5H,(H,11,12) |
InChI 键 |
OWKKFIFFUTURMU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)Br)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


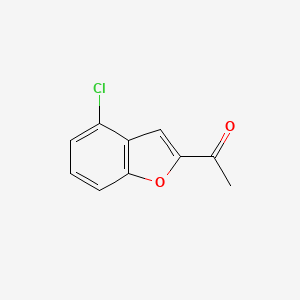

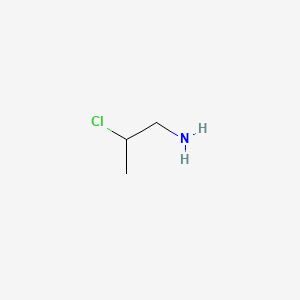
![4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B12445931.png)
![4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N-phenylbenzamide](/img/structure/B12445945.png)
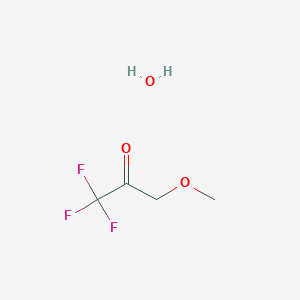

![4-ethoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-nitrobenzamide](/img/structure/B12445961.png)
![N,N'-bis[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B12445967.png)
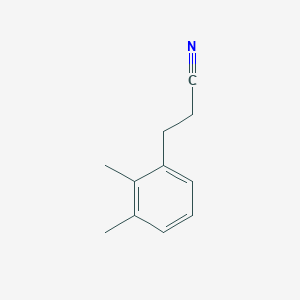
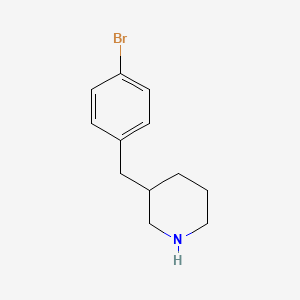

![1-[2-(2-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone](/img/structure/B12446013.png)
![[(4-Fluoro-2-methoxyphenyl)methyl]hydrazine](/img/structure/B12446019.png)
